2-(4-fluorophenyl)-N-phenylacetamide
Overview
Description
Scientific Research Applications
Anticancer Applications
- 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents : These derivatives have shown potential as anticancer agents, especially against prostate carcinoma cell lines. Compounds with nitro moieties demonstrated higher cytotoxic effects compared to those with methoxy moieties. However, their activity was lower than the reference drug imatinib. Compounds 2b and 2c were particularly active against PC3 cell line, while compound 2c showed significant activity against MCF-7 cell line (Aliabadi et al., 2013).
Antitubercular Applications
- Novel Antitubercular Agents : A series of 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide compounds were synthesized and evaluated for antitubercular activities. These derivatives showed potent to moderate activity against M. tuberculosis H37Rv, with some derivatives exhibiting strong inhibitory effects against tumor cell lines. They also had a good safety profile in vitro (Ang et al., 2012).
Inhibition of α-l-fucosidases
- Potent Inhibitors of α-l-fucosidases : The study demonstrated that adding an N-phenylacetamide substituent to 1-deoxyfuconojirimycin can lead to potent α-l-fucosidase inhibitors. Specifically, N-(2-fluorophenyl)-2β-deoxyfuconojirimycin acetamide displayed potent and selective inhibition of bovine kidney, rat epididymis, and human lysosome α-l-fucosidases (Kato et al., 2013).
Antimicrobial Applications
- Synthesis of Antimicrobial Agents : New classes of 2-(4-(2-morpholinoethoxy)phenyl)-N-phenylacetamides were synthesized and demonstrated superior in vitro antimicrobial activity compared to standard drugs against various fungal and bacterial strains (Jayadevappa et al., 2012).
Antibacterial Evaluation
- N-phenylacetamide Derivatives with Antibacterial Properties : A series of N-phenylacetamide derivatives was synthesized and exhibited promising antibacterial activities against different bacterial strains. Compound A1 in particular showed superior efficacy to bismerthiazol and thiodiazole copper, and was effective against Xanthomonas oryzae pv. Oryzae (Lu et al., 2020).
Mechanism of Action
Target of Action
It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, similar compounds have been shown to inhibit certain viruses .
Biochemical Pathways
For example, 4-Fluorophenylacetonitrile, a similar compound, undergoes biotransformation to 4-Fluorophenylacetic acid by marine fungi, Aspergillus sydowii Ce19 .
Pharmacokinetics
The study revealed that all the structures passed the Lipinski rule of five, indicating good bioavailability .
Result of Action
Similar compounds have shown a variety of biological activities, including antiviral, anti-inflammatory, and anticancer effects .
Biochemical Analysis
Biochemical Properties
It is known that similar compounds can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific structure of the compound .
Cellular Effects
Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Future studies should focus on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
Future studies should investigate any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Transport and Distribution
Future studies should investigate any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Properties
IUPAC Name |
2-(4-fluorophenyl)-N-phenylacetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FNO/c15-12-8-6-11(7-9-12)10-14(17)16-13-4-2-1-3-5-13/h1-9H,10H2,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEBPWZBNPRWWAP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CC2=CC=C(C=C2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.